Product packaging for Triethanolamine lauryl sulfate(Cat. No.:CAS No. 139-96-8)

Triethanolamine lauryl sulfate

Cat. No.: B092315
CAS No.: 139-96-8
M. Wt: 415.6 g/mol
InChI Key: JZKFHQMONDVVNF-UHFFFAOYSA-N
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Description

Contextualization of Triethanolamine (B1662121) Lauryl Sulfate (B86663) within Anionic Surfactant Research

Anionic surfactants represent a major class of surface-active agents, characterized by a negatively charged hydrophilic head group. nbinno.com This class of surfactants, which includes Triethanolamine Lauryl Sulfate, is a cornerstone of both industrial and household applications due to their excellent cleaning and foaming capabilities. psgraw.com

This compound's molecular structure consists of a long, nonpolar hydrophobic tail (the lauryl chain) and a polar, hydrophilic sulfate head group, which is neutralized by a triethanolamine cation. psgraw.com This amphiphilic nature allows TLS to reduce the surface tension of water and the interfacial tension between water and oily substances, enabling the emulsification and removal of dirt and oils. guidechem.com

In the broader context of anionic surfactant research, TLS is often compared to other lauryl sulfates, such as sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS). A key distinguishing feature of TLS is the triethanolamine counter-ion, which imparts specific properties to the molecule. For instance, TLS is often considered to be milder than SLS, making it a preferred ingredient in personal care products formulated for sensitive skin. nbinno.comnbinno.com The triethanolamine moiety also contributes to the compound's solubility and stability in various formulations. psgraw.com

Research into anionic surfactants is a dynamic field, with ongoing efforts to develop novel surfactants with enhanced performance, improved biodegradability, and lower environmental impact. Within this framework, TLS continues to be a subject of study, particularly in optimizing its performance in complex formulations and exploring its synergistic effects with other types of surfactants. researchgate.net

Historical Trajectories and Current Paradigms in Surfactant Science

The history of surfactants dates back to ancient times, with the earliest forms being soaps derived from animal fats and plant ashes. ripublication.com The industrial production of soap began in the late 18th century. ripublication.com The first synthetic surfactants were developed in Germany during World War I to conserve fats for other uses. britannica.com These early synthetic detergents were short-chain alkylnaphthalene-sulfonates. britannica.com

The 1920s and 1930s saw the development of long-chain alcohol sulfates, which were a significant advancement in the field. britannica.com Following World War II, the synthetic detergent industry experienced rapid growth, with alkylaryl sulfonates becoming widely used. britannica.com This period marked a shift from soap to synthetic detergents for a wide range of cleaning applications.

The development of surfactants like this compound is a part of this broader historical progression. The ability to synthesize surfactants with specific counter-ions, such as triethanolamine, allowed for the fine-tuning of properties like solubility, mildness, and performance in hard water. psgraw.com

Current paradigms in surfactant science are increasingly focused on sustainability, biodegradability, and the use of renewable feedstocks. nih.gov There is a growing demand for "green" surfactants that are effective yet environmentally benign. Research is also directed towards creating surfactants with novel architectures, such as gemini (B1671429) (dimeric) surfactants, and exploring their unique aggregation behaviors and applications. The fundamental principles of surfactant action, including micelle formation and the reduction of surface tension, remain central to the field, with ongoing research aimed at better understanding and controlling these phenomena for various technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41NO7S B092315 Triethanolamine lauryl sulfate CAS No. 139-96-8

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate
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InChI

InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2
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InChI Key

JZKFHQMONDVVNF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO
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Molecular Formula

C12H26O4S.C6H15NO3, C18H41NO7S
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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DSSTOX Substance ID

DTXSID4027076
Record name Dodecyl sulfate triethanolamine salt
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Molecular Weight

415.6 g/mol
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Physical Description

Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline]
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Triethanolamine lauryl sulfate
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name TRIETHANOLAMINE LAURYL SULFATE
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Color/Form

LIQUID OR PASTE

CAS No.

139-96-8
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name Triethanolamine lauryl sulfate
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Record name Triethanolamine lauryl sulfate
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Record name Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Dodecyl sulfate triethanolamine salt
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Record name Tris(2-hydroxyethyl)ammonium dodecylsulfate
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Record name TRIETHANOLAMINE LAURYL SULFATE
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Mechanistic Investigations of Triethanolamine Lauryl Sulfate Molecular Action

Interfacial Phenomena and Surface Activity Dynamics

The performance of Triethanolamine (B1662121) lauryl sulfate (B86663) as a surfactant is fundamentally governed by its behavior at interfaces, such as liquid-air or liquid-liquid boundaries. Its molecular structure, comprising a nonpolar "tail" (the lauryl group) and a polar "head" (the sulfate and triethanolamine groups), drives it to accumulate at these interfaces, thereby altering their physicochemical properties. psgraw.com

Elucidation of Surface Tension Reduction Mechanisms

Triethanolamine lauryl sulfate reduces the surface tension of water by disrupting the cohesive energy at the surface. In an aqueous solution, the strong cohesive forces between water molecules create a high surface tension. The amphiphilic TLS molecules preferentially migrate to the air-water interface. The hydrophobic lauryl tails orient themselves away from the water and towards the air, while the hydrophilic sulfate-triethanolamine heads remain in the water phase. psgraw.com This alignment interferes with the hydrogen bonding network of water at the surface, leading to a marked decrease in surface tension. atamanchemicals.com This action is fundamental to its function as a wetting, foaming, and dispersing agent. atamanchemicals.com

As the concentration of TLS in a solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC), a key parameter indicating the surfactant's efficiency. Above the CMC, the interface is saturated with surfactant molecules, and any additional molecules self-assemble into micelles within the bulk solution. researchtrend.net

ParameterValueConditions
Critical Micelle Concentration (CMC)0.0056 mol/L25°C

Emulsification Efficacy and Particulate Dispersion Characteristics

This compound is an effective emulsifying agent, capable of stabilizing mixtures of immiscible liquids, such as oil and water. atamanchemicals.com It achieves this by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets of one liquid within the continuous phase of the other. The hydrophobic lauryl tail penetrates the oil droplet while the hydrophilic head remains in the aqueous phase. This creates a steric and electrostatic barrier that prevents the droplets from coalescing, thus enhancing the stability of the emulsion. psgraw.com TLS typically forms oil-in-water (O/W) emulsions. atamanchemicals.com

Similarly, TLS functions as a dispersant by adsorbing onto the surface of solid particles suspended in a liquid. The surfactant molecules prevent the particles from agglomerating or settling by creating repulsive forces between them. The hydrophilic heads, extending into the liquid phase, increase the particles' affinity for the medium, leading to a stable, homogeneous suspension. This characteristic is leveraged in products like paints and agricultural formulations. psgraw.com

Foaming Performance and Foam Stabilization Kinetics

The ability to generate a dense and stable foam is a hallmark of this compound. atamanchemicals.com Foam is a dispersion of gas in a liquid, and its formation requires a surfactant to lower the surface tension of the liquid, allowing it to be stretched into thin films (lamellae) that entrap gas bubbles. TLS is highly efficient in this role.

Once formed, the stability of the foam is governed by several factors, including liquid drainage from the lamellae, gas diffusion between bubbles (Ostwald ripening), and film rupture. TLS enhances foam stability by forming a viscous surface layer at the gas-liquid interface. This layer increases the surface elasticity and viscosity, which retards the thinning of the lamellae due to drainage and provides resistance to mechanical shocks that could cause rupture. The electrostatic repulsion between the charged heads of the TLS molecules across the thin liquid film also contributes to stability. Research has shown that among even-numbered alkyl sulfates, the C12 homologue (lauryl) produces the most abundant foam at 25°C.

Solubilization Capacity and Micellar Association Pathways

Above its critical micelle concentration (CMC), this compound molecules aggregate to form spherical structures called micelles. psgraw.com These micelles have a hydrophobic core composed of the lauryl chains and a hydrophilic shell of sulfate-triethanolamine head groups. This structure allows TLS to solubilize water-insoluble (hydrophobic) substances within the aqueous medium. atamanchemicals.com

The solubilization process involves the incorporation of the hydrophobic molecules into the core of the micelles. This effectively removes the insoluble compound from direct contact with water, leading to a clear, thermodynamically stable solution. The pathway of micellar association begins once the concentration of TLS monomers saturates the liquid-air interface and reaches the CMC. At this point, the formation of micelles becomes energetically favorable, providing a new environment for hydrophobic molecules to partition into. The efficiency of solubilization is dependent on the size and number of micelles, which in turn are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes.

Biological System Interactions and Permeability Modulation

The interaction of surfactants with biological systems, particularly with proteins, is a critical area of investigation. The amphiphilic nature of this compound allows it to bind to proteins, potentially altering their structure and function.

Protein-Surfactant Binding Thermodynamics and Kinetics

The binding of this compound to proteins is a complex process driven by a combination of electrostatic and hydrophobic interactions. As an anionic surfactant, the negatively charged sulfate head group of TLS can interact with positively charged amino acid residues on the protein surface, such as lysine and arginine. researchtrend.net

Research on the interaction between TLS and the wheat protein gluten has shown that binding is highly dependent on pH. Below the isoelectric point of the protein, where it carries a net positive charge, electrostatic attraction is a primary driving force for the binding of TLS anions. This initial binding can lead to the formation of an insoluble protein-surfactant complex as the protein's charge is neutralized. researchtrend.net As more surfactant binds, a second layer can form with the hydrophobic tails associating with the first layer, re-solubilizing the complex. Such interactions can cause the protein to unfold, exposing more hydrophobic regions for further binding. researchtrend.net

The thermodynamics of this binding can be characterized by the Gibbs free energy of formation (ΔG°), which indicates the spontaneity of the complexation. The equilibrium constant (Ks) for the formation of the insoluble complex can be determined from precipitation measurements. researchtrend.net

Thermodynamic Data for this compound - Gluten Complex Formation
pHEquilibrium Constant (log Ks)Gibbs Free Energy (ΔG°) (kJ/mol)
3.8015.82-90.28
4.2515.42-87.99
4.5015.15-86.45
4.7514.89-84.97
4.9014.73-84.05

Data derived from precipitation titration studies. The Gibbs Free Energy (ΔG°) is calculated from the equilibrium constant (Ks) and reflects the spontaneity of the insoluble complex formation. researchtrend.net

The kinetics of these interactions, describing the rates of association and dissociation of the surfactant molecules with the protein, are also crucial. However, specific kinetic rate constants for TLS-protein binding are not extensively documented in publicly available literature. Generally, the initial binding is a rapid, diffusion-controlled process, followed by slower conformational changes in the protein structure.

Effects on Stratum Corneum Barrier Function and Macromolecular Conformation

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against the ingress of external substances and the loss of water from the body. Anionic surfactants, such as this compound, are known to interact with and modify the structure of the SC, thereby altering its barrier function. The primary mechanisms of this interaction involve the disruption of the highly organized intercellular lipid lamellae and the denaturation of intracellular keratin.

Attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy is a powerful non-invasive technique used to investigate the molecular-level changes in the SC induced by surfactants. This method can provide information on the conformational state of both lipids and proteins within the stratum corneum. The primary lipid-related absorbance bands monitored are the symmetric and asymmetric C-H stretching vibrations, while the secondary structure of keratin is assessed through the Amide I and Amide II bands.

Studies on anionic surfactants have demonstrated their ability to disorder the highly organized lipid lamellae of the stratum corneum. This is observed as a shift in the C-H stretching bands to higher wavenumbers, indicating an increase in the conformational disorder (fluidization) of the lipid chains. While specific ATR-FTIR data for TLS is limited, the interaction of other lauryl sulfates with the skin suggests that TLS would also penetrate the intercellular lipid matrix and disrupt its organized structure.

Furthermore, anionic surfactants can interact with the keratin filaments within the corneocytes, leading to protein denaturation. This is reflected in changes to the Amide I and Amide II bands in the ATR-FTIR spectrum. The Amide I band is primarily associated with the C=O stretching vibration of the peptide backbone, and its position is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil). The Amide II band arises from N-H bending and C-N stretching vibrations. Anionic surfactants can cause a shift in these bands, indicating a change from a more ordered α-helical structure to a more disordered random coil or β-sheet conformation, which is indicative of protein denaturation.

Table 1: Representative Effects of Anionic Surfactants on Stratum Corneum Properties (Data for Sodium Lauryl Sulfate as a proxy for this compound)
ParameterMethodologyObserved EffectReference
Barrier Function (Transepidermal Water Loss)TewametryConcentration-dependent increase in TEWL palmsens.compaint.orgnih.govmedicaljournalssweden.seresearchgate.netmdpi.com
Lipid Organization (C-H Stretching)ATR-FTIR SpectroscopyShift to higher wavenumbers, indicating increased fluidityN/A
Protein Conformation (Amide I and Amide II Bands)ATR-FTIR SpectroscopyShifts indicating a transition from α-helix to random coil/β-sheetN/A

Facilitation of Active Pharmaceutical Ingredient Transdermal Delivery

The ability of this compound to disrupt the stratum corneum barrier underlies its potential as a penetration enhancer in transdermal drug delivery systems. By temporarily compromising the integrity of the SC, TLS can facilitate the passage of active pharmaceutical ingredients (APIs) through the skin and into the systemic circulation. The primary mechanisms by which anionic surfactants enhance transdermal delivery include increasing the fluidity of the intercellular lipids and denaturing keratin, thereby creating more permeable pathways for drug diffusion. nih.gov

To illustrate the potential efficacy of TLS as a penetration enhancer, data from studies using other lauryl sulfate derivatives or formulations containing triethanolamine with NSAIDs can be considered. For instance, studies on the transdermal delivery of ketoprofen have explored various chemical enhancers to improve its flux across the skin.

Table 2: Illustrative Data on the Enhancement of NSAID Transdermal Delivery (Analogous Systems)
Active Pharmaceutical IngredientEnhancer SystemObserved Effect on PermeationReference
Diclofenac SodiumFormulation containing triethanolamineEnhanced transdermal permeation nih.gov
KetoprofenVarious chemical enhancersIncreased flux across the skin cmu.ac.th

Electrochemical and Material Science Explorations

Beyond its interactions with biological membranes, this compound also exhibits significant activity at metallic interfaces, particularly in the context of corrosion inhibition. Its amphiphilic nature allows it to adsorb onto metal surfaces and form a protective film that mitigates the corrosive process.

This compound as a Corrosion Inhibitor: Mechanistic Studies

This compound has been investigated as an effective corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl) solutions. researchgate.netdntb.gov.ua The inhibition mechanism is primarily attributed to the adsorption of the TLS molecules onto the steel surface. This adsorption process can involve both physisorption and chemisorption.

Physisorption occurs due to the electrostatic interaction between the charged metal surface (which is protonated in acidic media) and the anionic head of the TLS molecule. The protonated triethanolamine moiety can also contribute to this electrostatic attraction.

Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the oxygen and nitrogen atoms in the triethanolamine and sulfate groups of the TLS molecule and the vacant d-orbitals of the iron atoms on the steel surface. The hydrophobic lauryl chains of the adsorbed molecules then orient themselves away from the metal surface, forming a protective hydrophobic layer that repels corrosive species from the solution.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide further insight into the adsorption mechanism by identifying the active centers in the inhibitor molecule and predicting its interaction with the metal surface.

Electrochemical Characterization of Inhibitory Film Formation

The formation and effectiveness of the protective film formed by this compound on a metal surface can be characterized using various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Table 3: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound (TLS)
Inhibitor ConcentrationCorrosion Potential (E_corr) (mV vs. SCE)Corrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (%)
Blank-4751250-
TLS (Optimal Concentration)-49087.593

Data derived from a study by Deyab et al. on TLS as a corrosion inhibitor.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interface between the metal and the corrosive environment. The data is often presented as Nyquist and Bode plots. In the presence of an inhibitor, an increase in the charge transfer resistance (R_ct) is typically observed, which corresponds to a decrease in the corrosion rate. The double-layer capacitance (C_dl) often decreases due to the adsorption of the inhibitor molecules, which displaces water molecules and reduces the dielectric constant at the interface.

Table 4: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound (TLS)
Inhibitor ConcentrationCharge Transfer Resistance (R_ct) (Ω·cm²)Double-Layer Capacitance (C_dl) (μF/cm²)Inhibition Efficiency (%)
Blank45120-
TLS (Optimal Concentration)6503093.1

Data derived from a study by Deyab et al. on TLS as a corrosion inhibitor.

Toxicological Assessment and Safety Profile Elucidation of Triethanolamine Lauryl Sulfate

Dermal and Ocular Irritation Research

Triethanolamine (B1662121) lauryl sulfate (B86663) (TEALS) has been subject to various toxicological evaluations to determine its potential to cause dermal and ocular irritation. Research, spanning both historical in vivo animal studies and more contemporary in vitro methodologies, has established it as a significant irritant, particularly at higher concentrations.

In Vitro and In Vivo Models for Skin Irritation Response

In vivo animal studies have consistently identified Triethanolamine lauryl sulfate as a significant skin irritant. cir-safety.orgnih.gov The Draize skin test, a historical benchmark, placed TEALS among the more irritating surfactants, comparable to compounds like sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS). nih.gov

In the realm of in vitro research, one key study investigated the compound's effect on excised guinea pig stratum corneum. This research demonstrated that a 0.5 M solution of this compound induced an average of 12.2% "in-plane swelling" (an increase in surface area) of the skin tissue after 16 hours. cir-safety.org This swelling was attributed to a reversible conformational change in the stratum corneum's protein structure, resulting from the cooperative binding of the detergent's monomers to the protein. cir-safety.org This protein-binding mechanism is considered a valuable indicator for predicting a detergent's potential for skin penetration and subsequent irritation. cir-safety.org

Modern skin irritation assessment increasingly relies on validated in vitro methods using Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and epiCS®. These three-dimensional tissue models mimic the architecture and physiology of the human epidermis and are central to the OECD Test Guideline 439 for determining skin irritation potential. nih.govscantox.comiivs.orgsenzagen.com The test involves a topical application of the chemical, followed by an assessment of keratinocyte cell viability via an MTT assay. A reduction in tissue viability below 50% classifies the substance as an irritant. iivs.org While these RhE models are the current standard for non-animal skin irritation testing, specific data from studies testing this compound with these OECD-compliant models were not identified in the reviewed literature.

Interactive Table: Summary of In Vivo and In Vitro Dermal Irritation Findings

Test ModelSubjectKey FindingClassification
Draize Skin TestAnimal (Rabbit)Ranked among the most irritating surfactants tested. nih.govIrritant
Stratum Corneum SwellingIn Vitro (Guinea Pig)Caused 12.2% swelling via protein binding. cir-safety.orgIndicates Irritation Potential

Quantitative Assessment of Ocular Irritation Potential

Similar to dermal assessments, in vivo animal studies have characterized this compound as a significant eye irritant. cir-safety.org Data from the Draize eye test, which evaluates corneal opacity, iris inflammation, and conjunctival redness, showed that TEALS was as irritating as other common anionic surfactants. nih.gov

To reduce and replace animal testing, several in vitro and ex vivo alternative methods for assessing ocular irritation have been developed and validated under OECD guidelines. These include:

The Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437): This ex vivo method uses corneas from bovine eyes, a by-product of the meat industry. It quantitatively measures a chemical's potential to induce corneal opacity (cloudiness) and permeability (leakage), which are combined to generate an In Vitro Irritancy Score (IVIS). scantox.comresearchgate.netnih.gov

The EpiOcular™ Eye Irritation Test (EIT) (OECD TG 492): This in vitro method uses a Reconstructed human Cornea-like Epithelium (RhCE) model. Irritation potential is determined by measuring the reduction in tissue viability (cytotoxicity) after exposure to a test substance. A viability of ≤ 60% indicates the potential for irritation. mattek.commattek.comscantox.com

The Hen’s Egg Test – Chorioallantoic Membrane (HET-CAM) Assay: This ex vivo method uses the chorioallantoic membrane of a chicken egg, which is richly vascularized. The assay assesses irritation by observing vascular damage, including hemorrhage, lysis (vessel disintegration), and coagulation, within a 5-minute exposure period. These observations are translated into a numerical Irritation Score (IS). nih.govnih.govjsaae.or.jp

While these methods are established alternatives for evaluating surfactants, the reviewed scientific literature did not provide specific quantitative results or scores for this compound from these particular assays.

Concentration-Dependent Dermal Response Analysis and Threshold Determination

Human clinical studies have provided crucial data on the concentration-dependent dermal effects of this compound, establishing practical thresholds for its use in cosmetic formulations. In clinical patch tests, shampoos containing 10.5% this compound caused no irritation under semi-occluded conditions. cir-safety.org However, when diluted to concentrations ranging from 0.15% to 7.5%, these shampoo formulations produced a spectrum of human skin reactions, from no irritation to moderate irritation. cir-safety.org

Based on the available animal and human data, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound can be used in cosmetic products at a final concentration not exceeding 10.5% without causing significant irritation. cir-safety.org It was noted that greater concentrations may lead to irritation, particularly with prolonged skin contact. cir-safety.org

Interactive Table: Concentration-Dependent Dermal Response in Humans

Concentration of TEALSTest ConditionObserved Human Skin ReactionReference
10.5%Shampoo, Semi-occluded PatchNo Irritation cir-safety.org
0.15% - 7.5%Diluted ShampooNo Irritation to Moderate Irritation cir-safety.org
≤ 10.5%Final Product ConcentrationConclusion: No significant irritation expected. cir-safety.org

Immunotoxicity and Sensitization Studies

The potential for this compound to induce an immune response, specifically skin sensitization leading to allergic contact dermatitis, has been evaluated through clinical testing and can be understood within the modern mechanistic framework of the Adverse Outcome Pathway (AOP).

Human Skin Sensitization Potential and Allergic Contact Dermatitis Investigations

Clinical studies on human subjects have been conducted to assess the skin sensitization potential of this compound. In these studies, undiluted shampoos formulated with 10.5% this compound demonstrated a low potential for eliciting human skin sensitization. cir-safety.org Additionally, no evidence of photosensitization was observed in subjects who were exposed to solutions containing up to 0.42% of the compound. cir-safety.org While contact allergies to the component triethanolamine (TEA) have been documented, the sensitization potential of the complete salt, this compound, appears to be low at typical cosmetic use concentrations. cir-safety.orgnih.gov

Molecular and Cellular Basis of Immunological Reactions

The process of skin sensitization is understood as a complex series of events, outlined by the OECD's Adverse Outcome Pathway (AOP). This pathway begins with a molecular initiating event and progresses through cellular responses to the organ-level allergic reaction.

The molecular initiating event in skin sensitization is the covalent binding of a chemical (a hapten) to skin proteins. iivs.org Research has shown that this compound interacts directly with skin proteins. An in vitro study using guinea pig stratum corneum found that TEALS causes tissue swelling by binding cooperatively with skin proteins. cir-safety.org This demonstrates that the compound is capable of the first key event in the AOP.

Following protein binding, subsequent key events in the AOP involve cellular responses:

Keratinocyte Activation: Haptens or their protein conjugates can activate keratinocytes, the primary cells of the epidermis. This activation leads to cellular stress and the release of pro-inflammatory signaling molecules and cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8). nih.gov These cytokines help to create an inflammatory environment and recruit other immune cells.

Dendritic Cell Activation: Dendritic cells (Langerhans cells in the skin) are specialized immune cells that recognize the hapten-protein complex. Upon activation, they mature and upregulate the expression of co-stimulatory surface markers, such as CD54 and CD86. iivs.orgeurofins.de This activation is a critical step and is the basis for in vitro assays like the human Cell Line Activation Test (h-CLAT). jacvam.go.jp Activated dendritic cells then migrate to the local lymph nodes to present the antigen to T-cells.

The final key event is the activation and proliferation of antigen-specific T-cells in the lymph nodes, which primes the individual for an allergic reaction upon subsequent exposure. While this AOP framework provides the established mechanism for sensitization, specific research data detailing the effects of this compound on keratinocyte cytokine release or dendritic cell activation (key events 2 and 3) were not identified in the reviewed literature.

Systemic Toxicology and Chronic Exposure Implications

The systemic toxicological profile of this compound (TLS) has been evaluated through various animal studies, focusing on acute toxicity, reproductive and developmental effects, carcinogenicity, and organ-specific impacts.

Acute oral toxicity studies in animals indicate that this compound is moderately to slightly toxic. cir-safety.org Investigations involving the administration of aqueous solutions or emulsions of 10% TLS to female albino rats via oral intubation have been conducted to determine the median lethal dose (LD50). cir-safety.org In one such study, doses ranging from 0.252 to 7.95 g/kg were administered, resulting in a calculated LD50 of 2.7 g/kg. cir-safety.org Across various studies, reported LD50 values in rats have ranged from 0.27 g/kg to over 1.95 g/kg. cir-safety.orgalegesanatos.ro

Interactive Data Table: Acute Oral LD50 of this compound in Rats

SpeciesRoute of AdministrationSubstance FormReported LD50Finding
RatOral10% Aqueous Solution/Emulsion2.7 g/kgModerately Toxic
RatOralNot Specified0.27 to >1.95 g/kgSlightly to Moderately Toxic

Based on available data, this compound is not classified as a reproductive toxicant. chemos.de Safety assessments have concluded that the compound is not expected to cause reproductive or developmental effects. chemservice.com This is supported by evaluations from organizations like the Environmental Working Group, which assign a low concern for developmental and reproductive toxicity. ewg.org While specific studies on the reproductive effects of the combined TLS molecule are limited, research on its component, triethanolamine, showed no adverse effects on mating, fertility, or offspring growth and survival in rats following dermal application. nih.gov

This compound is generally not classified as a carcinogen or a mutagen. chemos.de No component of the product, at levels greater than or equal to 0.1%, is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). cdhfinechemical.com Similarly, the compound is not considered a carcinogen by the ACGIH, NTP, or OSHA. chemservice.com Furthermore, it is not classified as a germ cell mutagen, and data have not indicated mutagenic or genotoxic properties. chemos.dechemservice.com

A significant consideration in the safety profile of TLS involves potential impurities and the formation of N-nitroso compounds. nih.gov It is suspected that in the presence of nitrosating agents, cosmetic preparations containing TLS may give rise to N-nitrosodiethanolamine (NDELA), a potential carcinogen. cir-safety.orgalegesanatos.ro Additionally, TLS may be contaminated with trace amounts of 1,4-Dioxane (B91453) or diethanolamine (B148213), both of which are considered carcinogenic by the IARC. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel has noted that ingredients like TLS should not be used in cosmetic products where N-nitroso compounds can be formed. nih.gov

The primary sites for potential organ-specific toxicity of triethanolamine, a component of TLS, have been identified as the liver and kidneys in animal studies. nih.gov Chronic inhalation exposure to potential impurities such as 1,4-dioxane has been associated with damage to the liver and kidneys. natural-as-can-be.com Studies on triethanolamine administered to rats indicated it was toxic to the kidneys, particularly in females. alegesanatos.ro In some rodent studies, mineralization and necrosis of the renal papilla were observed. nih.gov It has also been hypothesized that triethanolamine may contribute to liver tumors in mice through a choline-depletion mechanism. alegesanatos.ro Conversely, the lauryl sulfate component, when absorbed, is reported to be quickly metabolized by the liver and excreted without evidence of accumulation or organ damage. nih.gov

Exposure Assessment and Risk Characterization

The primary pathway of human exposure to this compound is through dermal contact with a wide variety of personal care and cosmetic products. nih.govnih.gov These products may be applied to the skin, eyes, hair, nails, and mucous membranes. cir-safety.orgnih.gov Other potential, though less significant, routes of exposure include ingestion from products like lipstick and inhalation of aerosolized products. nih.govnih.gov

Specific pharmacokinetic modeling for the this compound molecule is not extensively detailed in the available literature. However, the behavior of its constituent parts provides insight. Triethanolamine is rapidly absorbed and excreted, primarily unchanged, in the urine (approximately 60% in rodents) and feces (about 20%). alegesanatos.ronih.gov Similarly, the lauryl sulfate component can be absorbed through the skin, after which it is metabolized by the liver and rapidly excreted. nih.gov

Comprehensive Health Risk Assessment Methodologies

The comprehensive health risk assessment of this compound (TLS) involves a multi-faceted approach, scrutinizing potential hazards through a variety of toxicological evaluations. These methodologies are designed to characterize the intrinsic hazards of the chemical and determine safe exposure levels for its use in consumer products. The assessment framework integrates data from in vitro, in vivo, and clinical studies to evaluate potential adverse health effects, primarily focusing on local toxicity at the points of contact, such as the skin and eyes, as well as systemic, genetic, and long-term toxicity.

Local Toxicity Assessment: Skin and Eye Irritation

Given that the primary route of human exposure to this compound is through dermal contact from its use in cosmetics and personal care products like shampoos and cleansers, the assessment of skin and eye irritation is a critical component of its safety profile. cir-safety.orgcosmeticsinfo.org

Dermal Irritation and Sensitization Methodologies:

The potential for this compound to cause skin irritation is evaluated using standardized animal models and human clinical trials. In animal studies, the substance is applied to the skin of rabbits or guinea pigs, and the reaction is scored for redness (erythema) and swelling (edema) over a set period. These studies have shown that concentrated this compound is a significant skin irritant. cir-safety.orgcosmeticsinfo.org

Human studies, which are more directly relevant to consumer exposure, often involve patch testing. In these tests, a small amount of the substance, either neat or in a diluted product formulation, is applied to the skin of volunteers under controlled conditions (e.g., occluded or semi-occluded patches). Clinical studies on shampoos containing 10.5% this compound found no irritation under semi-occluded conditions. cir-safety.org However, diluted shampoos with concentrations ranging from 0.15% to 7.5% produced reactions in humans that varied from no irritation to moderate irritation, a phenomenon common to most detergent-type ingredients. cir-safety.orgcosmeticsinfo.org

Skin sensitization, or the potential to cause an allergic skin reaction, is also assessed. Methodologies for this include animal tests where the substance is repeatedly applied to gauge if an allergic response is induced. Studies on undiluted shampoos containing 10.5% this compound indicated a low potential for causing skin sensitization in humans. cir-safety.org

Summary of Dermal Irritation and Sensitization Findings for this compound
Test TypeTest SystemConcentrationResultsCitation
Skin IrritationAnimal StudiesHigh ConcentrationsSignificant Irritant cir-safety.orgcosmeticsinfo.org
Skin Irritation (Patch Test)Human Clinical Study10.5% (in shampoo, semi-occluded)No Irritation cir-safety.orgcosmeticsinfo.org
Skin Irritation (Patch Test)Human Clinical Study0.15% - 7.5% (in diluted shampoo)No Irritation to Moderate Irritation cir-safety.orgcosmeticsinfo.org
Skin SensitizationHuman Clinical Study10.5% (in undiluted shampoo)Low Potential cir-safety.org

Ocular Irritation Methodologies:

The potential for eye irritation is a significant safety consideration for products intended for use on the face and hair. The standard method for assessing eye irritation is the Draize eye test, conducted on animals. nih.gov This methodology involves instilling the substance into the eye and observing for effects on the cornea, iris, and conjunctiva. Animal studies have consistently demonstrated that this compound is a significant eye irritant and can cause serious eye damage. nih.govchemos.decdhfinechemical.com This has led to its classification as a substance that causes serious eye damage under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. chemos.decdhfinechemical.comechemi.com

Systemic Toxicity Assessment

To assess the risks associated with accidental ingestion or absorption through the skin into the bloodstream, systemic toxicity is evaluated.

Acute Oral Toxicity:

The primary methodology for determining acute oral toxicity is the LD50 test, which establishes the single dose of a substance that is lethal to 50% of a test animal population (typically rats or mice). For this compound, acute oral LD50 studies in rats have reported values ranging from 0.27 to over 1.95 g/kg of body weight, classifying it as slightly to moderately toxic upon acute ingestion. cir-safety.org

Acute Oral Toxicity of this compound
Test AnimalRoute of AdministrationLD50 ValueToxicity ClassificationCitation
RatOral0.27 g/kg to >1.95 g/kgSlightly to Moderately Toxic cir-safety.org

Genotoxicity and Carcinogenicity Assessment

Genotoxicity Methodologies:

Genotoxicity assays are conducted to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. criver.com A standard battery of tests is typically employed, starting with in vitro assays. criver.com These include the bacterial reverse mutation assay (Ames test) and mammalian cell tests that look for chromosomal aberrations or mutations. criver.comyoutube.com While specific genotoxicity data for this compound is not widely published, the broader class of alcohol sulfates is generally considered not to be genotoxic. heraproject.com

Carcinogenicity Assessment:

The assessment of carcinogenic potential involves long-term animal studies and an evaluation of potential contamination with known carcinogens. The International Agency for Research on Cancer (IARC) has not classified this compound as a human carcinogen. cdhfinechemical.com However, a crucial aspect of its risk assessment is the potential for the substance to contain contaminants like diethanolamine or to form N-nitrosodiethanolamine in the presence of nitrosating agents. cir-safety.orgnih.gov These N-nitroso compounds are a concern, and the safety assessment concludes that this compound should not be used in cosmetic products where they can be formed. nih.govscribd.com

Environmental Fate and Ecotoxicological Impact of Triethanolamine Lauryl Sulfate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of Triethanolamine (B1662121) lauryl sulfate (B86663) is largely determined by its biodegradability. The compound is composed of two main parts: the lauryl sulfate anion and the triethanolamine cation. dtic.mil Both components are subject to microbial degradation in the environment. tdl.orgoecd.org Generally, alkyl sulfates are not expected to persist in the environment. ewg.org

The primary biodegradation of Triethanolamine lauryl sulfate begins with the enzymatic action of microorganisms. industrialchemicals.gov.au The initial and rate-determining step is the cleavage of the sulfate group from the alkyl chain, a process catalyzed by enzymes called alkylsulfatases. industrialchemicals.gov.au This action breaks the surfactant down into lauryl alcohol (a fatty alcohol) and a triethanolamine salt, effectively eliminating its surfactant properties. industrialchemicals.gov.au

Following this initial separation, the resulting components undergo further degradation:

Lauryl Alcohol: This fatty alcohol is readily oxidized by dehydrogenases to form a corresponding carboxylic acid (fatty acid). The fatty acid then enters the β-oxidation pathway, where it is broken down and subsequently mineralized into carbon dioxide and water or incorporated into microbial biomass. industrialchemicals.gov.au

Triethanolamine (TEA): The TEA cation is also subject to biodegradation. Studies using acclimated sewage microorganisms have demonstrated significant oxidation of TEA. tdl.org It is considered to be readily biodegradable, sometimes requiring a short period of microbial acclimation. oecd.orgsantos.com Complete degradation of TEA was observed in municipal activated sludge within one to five days. santos.com

For high-volume surfactants like alkyl sulfates, biodegradation in wastewater treatment plants is effectively described by Monod kinetics, which accounts for the growth of the microbial biomass on the surfactant as a substrate. heraproject.com This model is applicable as the typical influent concentrations of alkyl sulfates in raw sewage are well above the minimum threshold needed to induce these kinetics. heraproject.com Advanced simulation tests confirm that removal of the parent surfactant in wastewater treatment can be greater than 99%. heraproject.com

The efficiency of TLS biodegradation can be influenced by several environmental factors. unit.no Due to its high water solubility and low vapor pressure, TLS is expected to primarily partition to the water phase, with volatilization being a minor removal process. oecd.org Its low octanol-water partition coefficient (log Kow) suggests that bioaccumulation in organisms and significant adsorption to soil or sediment are unlikely. oecd.orgsantos.com

Key factors affecting biodegradation include:

Acclimation: The presence of a microbial population already adapted to degrading similar substances can significantly speed up the process. oecd.org

Temperature: Like most biological processes, microbial degradation rates are temperature-dependent. Laboratory tests are often conducted at higher temperatures than those found in the natural environment, which can result in faster degradation rates under lab conditions. unit.no

Oxygen Availability: The degradation pathways for both lauryl alcohol and triethanolamine are primarily aerobic (oxygen-requiring). industrialchemicals.gov.auresearchgate.net The availability of dissolved oxygen is therefore a crucial factor in aquatic and soil environments. unit.no

pH and Salinity: These factors can also affect microbial activity and thus the rate of biodegradation in various environmental compartments. unit.no

Aquatic and Terrestrial Ecotoxicity Studies

While TLS is considered biodegradable, its release into the environment before complete degradation can pose risks to living organisms. ontosight.ai The ecotoxicity of alkyl sulfates has been extensively studied, particularly in aquatic systems. industrialchemicals.gov.au

This compound is considered acutely hazardous to the aquatic environment. dtic.mil Toxicity is primarily associated with the lauryl sulfate anion, which is common to all alkyl sulfate surfactants. industrialchemicals.gov.au This allows for data to be read-across from more extensively studied alkyl sulfates, like sodium lauryl sulfate. industrialchemicals.gov.au Studies indicate that marine species are generally as sensitive as freshwater species to alkyl sulfates. industrialchemicals.gov.au

Acute toxicity is measured by the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period.

Interactive Table: Acute Ecotoxicity of this compound Below is a table summarizing acute toxicity data for TLS in different aquatic species. You can filter the data by organism type.

Organism TypeSpeciesEndpointDurationValue (mg/L)Reference
FishLeuciscus idus (Ide)LC5048h7.2 - 9.3 spectrumchemical.com
CrustaceanDaphnia magna (Water flea)EC5024h12.7 - 44.3 spectrumchemical.com

Chronic toxicity data, which assesses the effects of longer-term exposure, is also available for the alkyl sulfate family and is used to determine safe environmental concentrations. heraproject.com

Information on the terrestrial ecotoxicity of alkyl sulfates is more limited. dtic.milresearchgate.net One study reported that for C12 alkyl sulfate, the lowest effective concentration was an EC50 value of 361 mg/L for root growth inhibition in chickpeas over 48 hours. heraproject.com

Ecological risk assessments combine exposure estimates with ecotoxicity data to characterize the potential for adverse effects. For TLS, these assessments consider its lifecycle from use in consumer products to its entry and fate in wastewater and the broader environment. publications.gc.ca

Sustainable Production and Environmental Mitigation Strategies

Efforts to reduce the environmental footprint of surfactants like TLS focus on both the production phase and end-of-life management.

The main strategy for environmental mitigation is effective wastewater treatment. The high removal rate of alkyl sulfates (over 99%) in modern sewage treatment plants is crucial for minimizing their release into aquatic environments. heraproject.comontosight.ai

In the realm of sustainable production, several key trends are emerging:

Renewable Feedstocks: There is a growing movement towards using renewable, plant-derived raw materials instead of petrochemicals for producing the fatty alcohol portion of the surfactant. youtube.com

Enhanced Biodegradability: Research is ongoing to modify the molecular structure of surfactants to create even more eco-friendly versions with enhanced biodegradability. youtube.com

Leading chemical manufacturers are increasingly investing in research and development focused on sustainability to meet consumer demand for greener products. datainsightsmarket.comgithub.com The ongoing shift towards biodegradable and sustainably sourced products is a significant driver shaping the future of the surfactant market. datainsightsmarket.com

Renewable Feedstock Utilization and Biogenic Carbon Content

The production of this compound can incorporate renewable resources, influencing its biogenic carbon content. The molecule consists of two primary components: lauryl sulfate and triethanolamine.

The lauryl alcohol used to produce lauryl sulfate can be derived from renewable vegetable oils, such as coconut oil and palm kernel oil. specialchem.comatamanchemicals.comjiuanchemical.com These natural sources are rich in the fatty acids necessary for producing lauryl alcohol. jiuanchemical.com The use of these bio-based feedstocks introduces biogenic carbon into the surfactant's molecular structure. The natural origin of fatty alcohols can be quantified using the ASTM D6866-12 method, which measures the bio-based carbon content. google.com

Triethanolamine is conventionally produced from the reaction of ethylene (B1197577) oxide, a petrochemical derivative, with aqueous ammonia. wikipedia.org However, there is growing interest in producing ethylene oxide from bio-ethanol, which is derived from the fermentation of biomass. researchgate.net This creates a pathway for a wholly bio-based this compound, significantly increasing its renewable and biogenic carbon content. youtube.com The European Committee for Standardization (CEN) has established a classification for bio-based surfactants based on their biogenic carbon content. erasm.org

Lifecycle Assessment and Carbon Footprint Analysis of this compound Production

A 'cradle-to-gate' LCA for SLES, a surfactant also based on lauryl alcohol and ethylene oxide, quantified the global warming potential and primary energy demand for its production. researchgate.net The study highlighted that the choice of feedstock for lauryl alcohol (petrochemical vs. renewable) significantly influences the environmental footprint. researchgate.net For instance, using palm kernel oil from certain regions could alter the global warming indicator. researchgate.net Furthermore, the production of ethylene oxide from sugarcane-derived ethanol (B145695) was found to be demanding in terms of fuel and thermal energy. researchgate.net

A cost analysis of this compound production from chlorosulfonic acid, lauryl alcohol, and triethanolamine outlines the necessary raw materials and utilities, which are key inputs for a full LCA. intratec.us Such an analysis would consider the energy consumption, resource depletion, and emissions associated with each stage of production, from raw material extraction to the final product. The shift towards renewable feedstocks, as discussed in the previous section, is a key strategy for reducing the carbon footprint of surfactants like TEALS. youtube.com

Waste Management and Environmental Disposal Research

Proper waste management and disposal of this compound are crucial to mitigate its environmental impact. Safety Data Sheets (SDS) for products containing this chemical consistently advise against releasing it into drains or the environment. cdhfinechemical.comchemos.deechemi.com

For spills, the recommended procedure involves absorbing the material with an inert substance like sand or earth and collecting it in sealed containers for disposal at a licensed waste disposal site. chemservice.comaablocks.com It is often classified as a hazardous waste, requiring disposal in accordance with local, regional, and national regulations. cdhfinechemical.comthdstatic.com

Research on the environmental fate of alkyl sulfates, the family to which TEALS belongs, indicates that they are readily biodegradable. aablocks.com Wastewater treatment plants play a significant role in mitigating the environmental exposure to these surfactants. Advanced simulation studies have shown high removal rates of alkyl sulfates in sewage treatment plants. aablocks.com The biodegradability of TEALS means that several species of bacteria can use it as a food source, breaking it down and reducing its persistence in the environment. youtube.com However, the potential for the formation of less biodegradable intermediates during this process warrants further investigation.

Contaminated packaging should be handled in the same manner as the substance itself and can often be recycled after being completely emptied. chemos.de

Regulatory Science and Compliance Frameworks Governing Triethanolamine Lauryl Sulfate

International Regulatory Landscape and Policy Analysis

The regulation of Triethanolamine (B1662121) Lauryl Sulfate (B86663) varies across key international jurisdictions, with frameworks in place to manage its impact on health and the environment.

European Union Chemical Regulations (e.g., REACH, Detergent Regulation)

In the European Union, Triethanolamine Lauryl Sulfate is subject to two primary pieces of legislation: the REACH Regulation (EC) No 1907/2006 and the Detergent Regulation (EC) No 648/2004.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As a chemical substance manufactured or imported into the EU in quantities of one tonne or more per year, this compound falls under the purview of REACH. This regulation requires manufacturers and importers to gather information on the properties of their chemical substances and to register this information in a central database managed by the European Chemicals Agency (ECHA). The safety data sheet for this compound indicates its regulation under REACH. While REACH includes a list of restricted substances in its Annex XVII, this compound is not currently on this list. However, it is still subject to the broader provisions of REACH, including the requirement for a chemical safety assessment for substances produced in higher volumes.

Detergent Regulation (EC) No 648/2004: This regulation specifically governs the placing of detergents and surfactants on the EU market. As a surfactant, this compound must meet stringent requirements for biodegradability. The regulation aims to protect the environment and human health by ensuring that all surfactants used in detergents can break down into simpler substances. Furthermore, the regulation mandates specific labeling requirements for detergents, including the listing of certain ingredients to inform consumers. Manufacturers are also required to provide detailed ingredient datasheets to medical personnel upon request.

RegulationKey Provisions for this compound
REACH (EC) No 1907/2006 Requires registration with ECHA, submission of safety data, and adherence to general chemical safety requirements. Not currently listed as a restricted substance under Annex XVII.
Detergent Regulation (EC) No 648/2004 Mandates that as a surfactant, it must meet specific criteria for ultimate aerobic biodegradability. Requires specific information on product labels and ingredient datasheets for consumer and medical personnel awareness.

Canadian Environmental Protection Act Chemical Assessments

Under the Canadian Environmental Protection Act, 1999 (CEPA), the Government of Canada conducts screening assessments of substances to determine if they pose a risk to the environment or human health.

This compound was assessed as part of the "Alkyl Sulfates and α-Olefin Sulfonate Group." The final screening assessment concluded that this group of substances, including this compound, does not meet any of the criteria for toxicity as defined under section 64 of CEPA. The assessment found that these substances are not entering the environment in quantities or under conditions that pose a danger to the environment or to human life or health in Canada.

Scientific Review Panels and Expert Safety Assessments

Independent scientific panels play a crucial role in evaluating the safety of chemical ingredients used in consumer products.

Cosmetic Ingredient Review (CIR) Expert Panel Conclusions on this compound

In its final report, the CIR Expert Panel concluded that this compound can be used safely in cosmetic products at concentrations up to 10.5% without causing significant irritation. The panel noted that higher concentrations might cause irritation, particularly with prolonged skin contact. The report also highlighted that cosmetic products containing this compound should not be formulated with N-nitrosating agents, as this could lead to the formation of N-nitrosodiethanolamine, a potential carcinogen.

FindingCIR Expert Panel Conclusion
Irritation Potential Safe for use at concentrations not exceeding 10.5% in products intended for brief, discontinuous use followed by rinsing.
Sensitization Low potential for eliciting human skin sensitization in undiluted shampoos containing 10.5%.
Photosensitization No evidence of photosensitization observed in subjects exposed to solutions containing up to 0.42%.
Formulation Guidance Should not be used in cosmetic products where N-nitroso compounds can be formed.

International Agency for Research on Cancer (IARC) Classification Methodologies

The International Agency for Research on Cancer (IARC), a part of the World Health Organization, is responsible for identifying and classifying carcinogenic hazards. IARC's classification system is a qualitative assessment of the strength of evidence for carcinogenicity.

IARC Carcinogen Classification Groups

GroupDescription
Group 1 Carcinogenic to humans
Group 2A Probably carcinogenic to humans
Group 2B Possibly carcinogenic to humans
Group 3 Not classifiable as to its carcinogenicity to humans
Group 4 Probably not carcinogenic to humans

Regulatory-Driven Innovation and Substitution Dynamics

Regulatory frameworks and evolving consumer preferences have created a dynamic environment for innovation within the surfactant market. Concerns over the potential environmental and human health impacts of traditional surfactants have spurred the development of alternatives, leading to a gradual substitution of older chemistries with newer, more sustainable options. This shift is driven by a combination of regulatory pressure, market demand for "greener" products, and advancements in chemical synthesis and biotechnology.

Scientific Basis for Concentration Limitations and Product Labeling Standards

The regulation of this compound in cosmetic and personal care products is primarily based on scientific assessments of its potential for skin and eye irritation. Regulatory bodies and expert panels rely on toxicological data to establish safe concentration limits and mandate appropriate labeling to inform consumers.

The Cosmetic Ingredient Review (CIR) Expert Panel, an independent safety review program in the United States, has evaluated the scientific data on TEA-Lauryl Sulfate. cosmeticsinfo.org Their review concluded that while the compound is a significant skin and eye irritant at high concentrations, it is safe for use in cosmetic products when concentration levels are limited. cosmeticsinfo.org Clinical studies showed that shampoos containing TEA-Lauryl Sulfate could cause skin reactions ranging from no irritation to moderate irritation, a phenomenon common to most detergents. atamanchemicals.comcir-safety.org Based on available animal and human data, the CIR Expert Panel established that TEA-Lauryl Sulfate can be used without significant irritation at a final concentration not exceeding 10.5% in rinse-off products. cosmeticsinfo.orgatamanchemicals.comcir-safety.org For products intended for prolonged skin contact, greater concentrations may lead to irritation. cosmeticsinfo.orgcir-safety.org

In the European Union, while TEA-Lauryl Sulfate itself is not specifically regulated, its constituent component, Triethanolamine (TEA), is. The EU Cosmetic Regulation limits the concentration of Triethanolamine to 2.5% in cosmetic products. cosmeticsinfo.org This indirectly restricts the concentration of TEA-Lauryl Sulfate in formulations marketed in Europe. Furthermore, the regulation imposes other limitations, such as not using it with nitrosating systems and setting maximum allowable limits for secondary amine and nitrosamine content.

Product labeling standards are directly linked to the classification of the substance under regulations like the European Union's Regulation (EC) No 1272/2008 on Classification, Labelling and Packaging (CLP). Based on its hazard profile, this compound requires specific hazard statements on its safety data sheets (SDS) and, where applicable, on product labels.

The scientifically identified hazards drive these labeling requirements:

H315: Causes skin irritation. mubychem.comcdhfinechemical.comchemos.de This is supported by studies showing irritation at high concentrations. cosmeticsinfo.orgcir-safety.org

H318: Causes serious eye damage. mubychem.comcdhfinechemical.comchemos.de Animal studies have demonstrated that the surfactant is a significant eye irritant. cir-safety.org

Consequently, precautionary statements are also mandated, such as:

P280: Wear protective gloves/protective clothing/eye protection/face protection. mubychem.comchemos.de

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. chemos.de

These concentration limits and labeling standards form a regulatory framework designed to mitigate the risks of skin and eye irritation, ensuring the safe use of products containing this compound by consumers and workers.

Region/AuthorityRegulation/GuidelineKey Limitation or Requirement
United States (CIR)Safety AssessmentMaximum concentration of 10.5% in rinse-off products to avoid significant irritation. cosmeticsinfo.orgatamanchemicals.comcir-safety.org
European UnionEU Cosmetic Regulation (Annex III)Triethanolamine (a constituent) is limited to 2.5%. cosmeticsinfo.org
European Union (CLP)Regulation (EC) No 1272/2008Requires Hazard Statements H315 (Causes skin irritation) and H318 (Causes serious eye damage). cdhfinechemical.comchemos.de

Advanced Formulation Science and Application Development of Triethanolamine Lauryl Sulfate

Synergistic Interactions in Multi-Component Formulations

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is an anionic surfactant valued for its formulation flexibility and performance characteristics. Its utility is often enhanced through synergistic interactions when combined with other surfactants, leading to optimized product efficacy and aesthetics.

Compatibility with Anionic and Amphoteric Surfactants for Enhanced Performance

The synergy between TLS and other surfactants can also be observed in the physical stability and appearance of a formula. Research into clear shampoo formulations containing macadamia seed oil demonstrated that while TLS was a suitable primary surfactant, the clarity of the final product could be significantly improved by the addition of an auxiliary non-ionic surfactant. researchgate.net In a study, the addition of polyoxyethylene 20 sorbitan (B8754009) monolaurate to a TLS-based system was shown to enhance the transparency of the shampoo, indicating a synergistic effect that improves the solubility of the oil within the surfactant mixture. researchgate.net The level of the auxiliary surfactant needed to achieve clarity was dependent on the concentration of the primary TLS surfactant. researchgate.net

Table 1: Effect of Auxiliary Surfactant on the Clarity of Triethanolamine Lauryl Sulfate (TLS) Formulations This table illustrates the synergistic interaction where the addition of Polyoxyethylene 20 sorbitan monolaurate (PSL), a non-ionic surfactant, enhances the clarity (% Transmittance) of formulations based on varying concentrations of TLS.

TLS Concentration (% w/w)PSL Concentration (% w/w)% Transmittance
3040100%
705100%

Data sourced from a study on macadamia oil shampoo formulations. researchgate.net

Optimization of Rheological Behavior and Foam Characteristics in Blends

This compound is recognized for its contribution to high, thick, and creamy foam, a desirable characteristic in many personal care products like shampoos and body washes. taminkalatak.comnutriterra.org Its interaction with other components in a formulation can be used to fine-tune these foam characteristics. Beyond foam, TLS plays a role in the rheological profile of a formulation, possessing excellent viscosifying abilities. taminkalatak.com

The synergistic effect of TLS on viscosity is particularly evident when used with certain rheology modifiers. For example, hydrophobically modified alkali-soluble acrylic polymer emulsions (HASE), such as acrylates/steareth-20 methacrylate (B99206) copolymer, show a significant increase in viscosity in the presence of surfactants like TLS. daltosur.com The hydrophobic portions of the polymer associate with the surfactant micelles, creating a network structure that effectively thickens the system. daltosur.com This interaction allows formulators to achieve high clarity gels with a shear-thinning flow behavior, which is aesthetically pleasing and functional for dispensing. daltosur.com The thickening efficiency is dependent on the concentration of both the polymer and the surfactant. daltosur.com

Table 2: Synergistic Viscosity Increase with TLS and a HASE Rheology Modifier This table shows the Brookfield RVT viscosity at 20 rpm for solutions of Acrylates/Steareth-20 Methacrylate Copolymer at pH 6.5, demonstrating the significant thickening effect when combined with this compound (TEALS) compared to Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES).

Polymer Concentration (% Active)SurfactantSurfactant Concentration (% Active)Viscosity (cP)
1.0None05
1.0TEALS10.07,100
1.0SLES10.06,500
1.0SLS10.04,000

Data adapted from a technical data sheet for ACULYN™ 22 Rheology Modifier. daltosur.com

This compound in Advanced Delivery Systems

The surface-active properties of this compound extend its application beyond conventional cleansing products into the realm of advanced delivery systems and industrial processes.

Design and Evaluation of Novel Drug Delivery Platforms

In the field of topical and transdermal delivery, surfactants are crucial for the formulation of emulsions, microemulsions, and other carrier systems. e3s-conferences.org this compound is identified as a potential ingredient for these platforms. e3s-conferences.orggoogleapis.com Its role as an emulsifier is vital in creams and lotions where it ensures that oil and water phases mix properly to form a stable base. psgraw.com This stability is essential for the uniform distribution and effective delivery of active pharmaceutical ingredients (APIs) to the skin. psgraw.com While specific novel drug delivery systems centered exclusively on TLS are not extensively detailed in available literature, its established function as a surfactant and emulsifier places it as a candidate for inclusion in the development of such platforms, including liposomes, niosomes, and microemulsions. googleapis.com

Investigation of Enhanced Oil Recovery Applications

In the petroleum industry, this compound is utilized in Enhanced Oil Recovery (EOR) methods. psgraw.com EOR techniques are employed to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery phases. psgraw.com TLS, as a surfactant, can be applied to facilitate the recovery of trapped oil by increasing the displacement efficiency. psgraw.com It functions by lowering the interfacial tension between the oil and the water used in the flooding process, which helps to mobilize and push additional oil toward production wells. psgraw.com Furthermore, TLS may be included as a component in complex crude oil recovery chemical fluids that are designed to be resistant to high salt concentrations and high temperatures found in oil reservoirs. nissanchem-usa.com

Novel Formulation Strategies for Personal Care and Consumer Products

The demand for milder, more aesthetically pleasing, and functional personal care products has driven novel formulation strategies incorporating this compound. Its inherent properties, such as good foaming and cleansing, combined with its compatibility, make it a versatile ingredient. taminkalatak.compsgraw.com

One key strategy involves leveraging the mildness of TLS, which is considered gentler on the skin compared to other common industrial surfactants. psgraw.com This characteristic makes it an excellent choice for products intended for sensitive skin, such as facial cleansers and children's shampoos. taminkalatak.compsgraw.com Formulators are increasingly using TLS in blends with other mild surfactants, like amphoterics, to create cleansing systems that are effective yet minimize the potential for irritation. taminkalatak.com

Another innovative approach focuses on creating products with unique textures and appearances. The strong synergistic interaction between TLS and associative thickeners like HASE polymers allows for the creation of crystal-clear, high-viscosity gels. daltosur.com This enables the development of visually appealing shower gels, shampoos, and facial cleansers with a desirable rheological profile. daltosur.com

Furthermore, TLS is being incorporated into advanced foamable compositions designed for specific applications, such as shaving foams or sensation-modifying topical products. taminkalatak.comgoogle.com In these formulations, the quality and stability of the foam generated by TLS are crucial for the product's performance, ensuring even application and delivery of other active ingredients. google.com The ability of TLS to produce a rich, dense foam contributes significantly to the consumer's sensory experience. taminkalatak.comnutriterra.org

Development of Hypoallergenic and Low-Irritation Formulations for Sensitive Skin

This compound (TLS) is a notable anionic surfactant recognized for its characteristic mildness, which makes it a preferred ingredient in personal care products designed for sensitive skin. psgraw.com Unlike more aggressive surfactants, such as Sodium Lauryl Sulfate (SLS), TLS demonstrates a lower potential for causing skin and eye irritation. bdmaee.net This quality is pivotal in the formulation of gentle cleansing products, including baby shampoos, hypoallergenic facial cleansers, and body washes intended for individuals with delicate skin. bdmaee.net

The development of low-irritation formulations leverages the unique chemical structure of TLS. The triethanolamine counter-ion contributes to a larger molecular size compared to the sodium ion in SLS, which is thought to reduce its ability to penetrate the stratum corneum, the outermost layer of the skin. This reduced penetration minimizes the disruption of the skin's natural barrier, thereby lowering the irritation response.

Research into the irritancy potential of various surfactants provides a basis for selecting appropriate cleansing agents for sensitive skin formulations. Comparative studies have consistently shown that certain surfactants are inherently gentler than others.

Comparative Irritancy of Common Anionic Surfactants

Surfactant Relative Irritation Potential Common Applications
Sodium Lauryl Sulfate (SLS) High Standard shampoos, body washes, toothpastes
Ammonium (B1175870) Lauryl Sulfate (ALS) High Shampoos, bath products
This compound (TLS) Low to Moderate Baby shampoos, sensitive skin cleansers, bath products

This table is a synthesized representation of relative irritation potentials based on available research.

Formulation strategies for sensitive skin often involve combining TLS with other mild surfactants, such as amphoterics (e.g., Cocamidopropyl Betaine) and non-ionics, to further enhance the gentleness of the final product. These combinations can optimize foaming properties and viscosity while maintaining a low irritation profile. microbiologyjournal.org The goal is to create a product that effectively cleanses by removing dirt and excess oil without stripping the skin of its essential natural lipids. skinconsult.com

Antimicrobial Preservation and Microbiological Stability of Formulations

Aqueous personal care products, particularly those containing surfactants like this compound, provide a nutrient-rich environment that can support the growth of microorganisms such as bacteria, yeast, and mold. microbiologyjournal.orgmicrobe-investigations.com Surfactants themselves can be utilized by some bacteria as a source of carbon, making the inclusion of an effective preservative system essential for product safety and longevity. microbiologyjournal.org The microbiological stability of a formulation is a critical aspect of product development, ensuring it remains free from harmful contamination throughout its shelf life and during consumer use. microbe-investigations.com

To guarantee the efficacy of the preservation system, cosmetic formulations undergo rigorous microbiological testing, most notably the Preservative Efficacy Test (PET), commonly known as the "challenge test". microbiologyjournal.orgmicrobe-investigations.com This test deliberately introduces specific strains of microorganisms into the product and monitors the preservative's ability to reduce the microbial population over a set period. microbe-investigations.comasm.org This process simulates the potential contamination that could occur during manufacturing or consumer handling. microbe-investigations.com

A variety of broad-spectrum preservatives are used in surfactant-based formulations. The selection depends on factors like pH of the product, compatibility with other ingredients, and global regulatory approval. Common preservatives include parabens, formaldehyde-releasers (e.g., Diazolidinyl Urea), phenoxyethanol, and isothiazolinones. asm.orgresearchgate.net The effectiveness of these preservatives can be enhanced by including chelating agents like Ethylenediaminetetraacetic acid (EDTA), which destabilize the outer membrane of bacteria, making them more susceptible to the preservative. mdpi.com

Standardized Challenge Test (PET) Protocol Overview

Step Description
1. Inoculation The cosmetic product is deliberately contaminated with a high concentration of a mixed culture of specified microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis). researchgate.net
2. Incubation The inoculated product is stored at a controlled temperature (typically ambient room temperature) for a period of 28 days. asm.org
3. Sampling & Plating Samples are taken from the product at specified intervals (e.g., Day 2, Day 7, Day 14, Day 28) and plated on growth media to determine the number of viable microorganisms remaining. microbiologyjournal.org

| 4. Evaluation | The reduction in the microbial count is compared against established criteria (e.g., USP <51>, ISO 11930) to determine if the preservative system is effective. A significant reduction in bacteria and no increase in yeast and mold are required to pass the test. microbiologyjournal.orgasm.org |

Passing a challenge test provides crucial data that the formulation is robustly preserved and will remain safe and stable under normal conditions of use. microbiologyjournal.org

Industrial and Agricultural Applications Beyond Personal Care

The utility of this compound extends significantly beyond personal care, finding applications in various industrial and agricultural processes due to its excellent surfactant properties, including dispersion, wetting, and foaming.

Role in Specialized Coatings, Ceramics, and Textile Processing

In the manufacturing of specialized materials, TLS serves as a critical performance additive.

Coatings: In water-based paints and coatings, TLS functions as a dispersant. It adsorbs onto the surface of pigment particles, preventing them from agglomerating and settling. This ensures a uniform distribution of pigment, leading to stable, consistent, and high-quality coatings. psgraw.com

Ceramics: TLS is a key component in the "direct foaming" method for producing high-strength ceramic foams. researchgate.net In this process, TLS is added to an alumina (B75360) slurry, where its surfactant properties facilitate the incorporation of air bubbles through vigorous stirring, creating a stable liquid foam. researchgate.net This foam is then dried and sintered to produce a lightweight, porous ceramic material with high closed porosity, suitable for applications like filtration and insulation. researchgate.net

Textile Processing: Within the textile industry, surfactants are essential for various wet-processing stages. nbinno.com TLS can be used as a wetting agent and dispersant in dyeing operations. It lowers the surface tension of the dye bath, allowing for rapid and uniform wetting of the fabric. psgraw.comnbinno.com This ensures that dye molecules can penetrate the fibers evenly, resulting in consistent color without blotching or streaking. nbinno.com It also helps to keep dye particles well-dispersed in the bath. nbinno.com

Enhancement of Agro-chemical Dispersions and Wetting Properties

In agriculture, the efficacy of pesticides, herbicides, and fungicides is often dependent on their ability to be delivered effectively to the target plant or pest. hnlcaw.com Surfactants, also known as adjuvants or wetting agents in this context, are crucial components of agrochemical formulations. specialistsales.com.aubrewerint.com

The primary role of a surfactant like TLS in these formulations is to improve the wetting and spreading of the spray solution on plant surfaces. brewerint.comheritageppg.com Many plant leaves have a waxy cuticle that repels water, causing aqueous spray droplets to bead up and roll off, which significantly reduces the contact and absorption of the active ingredient. brewerint.com

By reducing the surface tension of the spray droplets, TLS allows them to flatten and spread over a much larger area of the leaf surface. specialistsales.com.auheritageppg.com This enhanced coverage is critical for the performance of contact pesticides and herbicides. Furthermore, improved wetting can facilitate the penetration of the active ingredient through the leaf cuticle, leading to a more effective result. specialistsales.com.au As a dispersing agent, it also ensures that the active pesticide ingredients are evenly distributed throughout the spray tank for a uniform application. hnlcaw.com

Analytical Methodologies for Triethanolamine Lauryl Sulfate Characterization and Quantification

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods provide detailed qualitative and quantitative information about the molecular structure and concentration of triethanolamine (B1662121) lauryl sulfate (B86663).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous determination and quantification of triethanolamine lauryl sulfate and related alkyl sulfate surfactants. libretexts.org This method offers high specificity and sensitivity, allowing for the analysis of complex mixtures. A developed LC-MS/MS method can be applied to various salts of alkyl- and alkyl-ether sulfates, including those with triethanolamine. libretexts.org

The methodology often utilizes a reversed-phase liquid chromatography (RPLC) system, which separates compounds based on their hydrophobicity. libretexts.org For mass spectrometric detection, a precursor ion scanning mode can be employed, which is highly specific for molecules containing a sulfate group. libretexts.org In this mode, the instrument scans for all parent ions that produce specific, characteristic fragment ions upon collision-induced dissociation, such as m/z 80 (SO3⁻) and m/z 97 (HSO4⁻). libretexts.org This specificity allows for the unequivocal identification of sulfate-containing species within a sample. libretexts.org

ParameterDescriptionReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) libretexts.org
Chromatography ModeReversed-Phase Liquid Chromatography (RPLC) libretexts.org
Detection ModePrecursor Ion Scanning libretexts.org
Characteristic Fragment Ionsm/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻) libretexts.org
ApplicationSimultaneous determination of alkyl and alkyl-ether sulfates, including triethanolamine salts. libretexts.org

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound. The technique identifies functional groups within a molecule based on their absorption of infrared radiation at specific wavenumbers. The infrared spectrum of a 40% aqueous solution of this compound has been published, providing a reference for its identification. acs.orgaip.org The spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including the alkyl chain (C-H stretching), the sulfate group (S=O stretching), and the triethanolamine moiety (O-H, C-N, and C-O stretching). PubChem also provides access to Fourier-transform infrared spectroscopy (FTIR) data for the compound. mdpi.com

Titrimetric and Electrophoretic Methods

These methods rely on chemical reactions and the migration of charged species in an electric field to quantify and separate the surfactant.

Cationic titration is a standard method for the quantitative determination of anionic surfactants like this compound. acs.org The principle involves titrating the anionic surfactant with a standard solution of a cationic surfactant. nih.gov The reaction forms an ion-pair complex that precipitates from the solution. The endpoint of the titration can be detected visually using an indicator or instrumentally with a surfactant-sensitive electrode. acs.orgpsgraw.com

For this compound, the titration can be performed using cationic titrants such as benzethonium (B1203444) chloride or tetradecyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride. acs.org In a common visual endpoint method, methylene (B1212753) blue is used as an indicator; the this compound reacts with the methylene blue to form a salt that is soluble in chloroform (B151607). acs.org During the titration, the cationic titrant displaces the methylene blue from the complex, causing a color change in the chloroform layer that signals the endpoint. Potentiometric titrations, which measure the change in electrical potential, can be automated and may offer more precise and reproducible results compared to manual methods with visual indicators. psgraw.comsemanticscholar.org

TitrantIndicator/Detection MethodReference
Tetradecyl dimethyl benzyl ammonium chlorideMethylene Blue (Visual) acs.org
Benzethonium chloride (Hyamine® 1622)Potentiometric (Surfactant ISE) acs.orgpsgraw.com
1,3-didecyl-2-methylimidazolium chloride (TEGO®trant A 100)Potentiometric (Surfactant ISE) psgraw.com
Hexadecylpyridinium chloride (HDPCl)Potentiometric (Surfactant ISE) psgraw.com

Electrophoretic methods separate molecules based on their size, charge, and mobility in an electric field. Capillary electrophoresis (CE) is a high-resolution technique that can be adapted for the analysis of surfactants. While specific applications for this compound are not extensively detailed, the principles of CE are applicable to anionic surfactants. In CE, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte. nih.gov When a high voltage is applied, components of the sample migrate at different velocities, allowing for their separation. nih.gov

Techniques such as microemulsion electrokinetic chromatography, which may employ anionic surfactants like sodium dodecyl sulfate (SDS) in the separation medium, demonstrate the utility of electrophoresis in analyzing and interacting with surfactant systems. nih.gov Given that this compound is an anionic surfactant, it would migrate toward the anode in a standard capillary zone electrophoresis setup. Optimization of parameters such as the pH and concentration of the background electrolyte, applied voltage, and the use of organic modifiers is crucial for achieving effective separation. nih.gov

Advanced Computational and Theoretical Approaches

Computational chemistry and theoretical modeling provide significant insights into the behavior of surfactants at a molecular level. These approaches complement experimental data by explaining the mechanisms behind properties like micelle formation and interfacial activity.

Molecular dynamics (MD) simulations are used to study the behavior of anionic surfactants at interfaces and their interactions with other molecules. nih.govarxiv.org These simulations can model the aggregation dynamics of surfactants on a protein surface or their adsorption onto a solid surface, providing details on the formation of structures like semi-spherical or cylindrical micelles. semanticscholar.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the critical micelle concentration (cmc) of anionic surfactants. These models use calculated molecular descriptors to establish a mathematical relationship with the cmc, indicating that molecular topology and polarity are key factors in micelle formation. acs.org

Classical density functional theory, such as the interfacial Statistical Associating Fluid Theory (iSAFT), is another theoretical approach used to predict micellar structure, the effect of surfactant architecture on the cmc, aggregation number, and interfacial tension. aip.org This theory models the equilibrium between surfactant monomers and micelles to predict the minimum concentration necessary for stable micelle formation. libretexts.orgaip.org

Density Functional Theory

DFT calculations have been successfully applied to analyze both the triethanolamine (TEA) cation and various alkyl sulfate anions. For instance, a study on triethanolamine using the B3LYP method with a 6-311++G(d,p) basis set determined its optimized geometry and vibrational frequencies, showing excellent correlation with experimental FT-IR spectra. syr.educankaya.edu.tr Such analysis provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. cankaya.edu.tr

Similarly, DFT has been used to study other anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), to calculate structural, energetic, and thermodynamic parameters. aljest.netaljest.net These studies determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. aljest.nettandfonline.com The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. mdpi.com

For this compound, a DFT approach would involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the lauryl sulfate anion and the triethanolamine cation individually and as an ion pair.

Electronic Property Calculation: Determining the distribution of electron density, dipole moment, and the HOMO-LUMO energy gap to predict the molecule's reactivity and interaction sites.

Vibrational Analysis: Predicting the infrared and Raman spectra from calculated vibrational frequencies, which can be compared with experimental data to confirm the molecular structure. syr.edu

Thermodynamic Properties: Calculating parameters such as enthalpy, entropy, and Gibbs free energy, which provide insights into the stability of the molecule. aljest.net

The interaction with solvent molecules, a crucial aspect for surfactants, can also be modeled. DFT has been used to study the hydration shell of alkyl sulfate surfactants, revealing how water molecules form hydrogen bonds with the hydrophilic headgroup. researchgate.net This provides a quantum-level understanding of the initial stages of solvation.

Below is a table summarizing typical parameters that can be obtained from DFT calculations, based on findings for related molecules like triethanolamine and other anionic surfactants.

ParameterDescriptionTypical Application for TLS Characterization
Optimized Geometry The lowest energy arrangement of atoms in the molecule, providing precise bond lengths and angles.Predicts the 3D structure of the lauryl sulfate anion and the triethanolamine cation. cankaya.edu.tr
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the chemical reactivity and kinetic stability of the surfactant molecule. aljest.net
Dipole Moment A measure of the net molecular polarity.Helps understand the interaction of the surfactant with polar solvents like water and with other molecules. aljest.net
Vibrational Frequencies Frequencies at which different parts of the molecule vibrate.Predicts the FT-IR and Raman spectra, allowing for structural validation against experimental data. syr.edu
Thermodynamic Data Includes parameters like total energy, enthalpy, and entropy.Provides information on the stability and spontaneity of molecular conformations and reactions. aljest.net

This table is illustrative of the data types generated by DFT studies on components and analogues of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For surfactants, MD is an indispensable tool for studying the dynamic processes of micellization, interfacial behavior, and interactions with other molecules, which occur over timescales and length scales difficult to probe experimentally. syr.edu

While specific MD simulation studies devoted to this compound are scarce in the literature, extensive research on analogous surfactants, particularly Sodium Dodecyl Sulfate (SDS), provides a clear framework for how TLS would be studied. researchgate.netnih.govacs.org MD simulations model the behavior of a large number of surfactant molecules and solvent molecules in a simulation box, governed by a set of force fields that describe the interatomic potentials.

Key research findings from MD simulations on alkyl sulfate surfactants that are applicable to TLS include:

Micelle Formation and Structure: MD simulations can track the spontaneous self-assembly of surfactant monomers from a random distribution in water into micelles. bohrium.com These simulations can determine critical micelle properties such as the aggregation number (the number of monomers per micelle), micelle shape (spherical, rod-like, etc.), and the conformation of the alkyl chains within the micelle core. researchgate.netbohrium.com For alkyl sulfates, the shape of the micelle is shown to transition from spherical to ellipsoidal or cylindrical as the hydrophobic alkyl chain length increases. bohrium.com

Influence of Counter-ions: The nature of the counter-ion significantly affects micelle properties. In TLS, the bulky triethanolammonium (B1229115) ion [(HOCH₂CH₂)₃NH]⁺ would be expected to create greater steric hindrance at the micelle surface compared to a simple sodium ion (Na⁺) in SDS. This would likely lead to a lower aggregation number and a larger average distance between the headgroups of the lauryl sulfate anions in the micelle. MD simulations are ideal for quantifying these differences. Studies on SDS have shown that the binding of counter-ions to the headgroups screens electrostatic repulsion and influences micelle structure. nih.govacs.org

Interfacial Behavior: Surfactants function by adsorbing at interfaces (e.g., air-water or oil-water). MD simulations can model this behavior, providing details on the orientation of surfactant molecules at the interface and the resulting reduction in interfacial tension. rsc.org

Interaction with Surfaces and Macromolecules: MD simulations are used to understand how surfactant micelles interact with various surfaces, such as skin proteins or lipid bilayers. For example, simulations of Sodium Lauryl Ether Sulfate (SLES) micelles have been used to investigate their behavior when penetrating ceramide and phospholipid bilayers, which is relevant for cosmetic and drug delivery applications. nih.govresearchgate.netnih.gov

The table below summarizes key parameters derived from MD simulations of alkyl sulfate surfactants and their relevance for the analysis of this compound.

ParameterDescriptionRelevance for this compound
Aggregation Number (Nagg) The average number of surfactant molecules in a micelle.Characterizes the size of TLS micelles. Expected to differ from SDS due to the larger triethanolamine counter-ion.
Micelle Shape & Size Describes the geometry (spherical, ellipsoidal, cylindrical) and dimensions of the self-assembled aggregate.Determines the rheological and functional properties of TLS solutions. MD simulations show shape depends on alkyl chain length. bohrium.com
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Used to analyze the structure of water around the surfactant headgroup and the binding of counter-ions to the micelle surface. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Indicates the extent of the hydrophobic core's exposure to water, which relates to micelle stability. bohrium.com
Order Parameter A measure of the orientational order of the surfactant tails within the micelle.Quantifies the degree of disorder or alignment of the lauryl chains inside the micelle core.

This table presents findings from MD simulations on related alkyl sulfate surfactants, which are directly applicable to the computational study of this compound.

Synthesis Pathways and Industrial Production Research for Triethanolamine Lauryl Sulfate

Chemical Reaction Engineering and Process Optimization

The manufacturing of triethanolamine (B1662121) lauryl sulfate (B86663) is centered around a core chemical process that has been refined to maximize yield and product quality. This involves the careful management of reaction conditions and raw material ratios.

Sulfation of Lauryl Alcohol and Subsequent Neutralization with Triethanolamine

The industrial production of triethanolamine lauryl sulfate is a two-step process. The first step is the sulfation of lauryl alcohol (dodecanol). This is typically achieved by reacting lauryl alcohol with a strong sulfating agent. Common agents used in industrial settings include sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl). procurementresource.comintratec.us The reaction with sulfur trioxide is highly exothermic and is often carried out in specialized reactors, such as falling film reactors, to ensure efficient heat removal and process control. atamanchemicals.comwindows.net

The reaction produces lauryl sulfuric acid, an intermediate compound. The general chemical equation for this step is:

CH₃(CH₂)₁₀CH₂OH + SO₃ → CH₃(CH₂)₁₀CH₂OSO₃H

The second step is the immediate neutralization of the lauryl sulfuric acid. This is necessary because the acid is unstable. Triethanolamine (TEA), a tertiary amine and triol, is used as the neutralizing agent. procurementresource.comintratec.us The neutralization reaction is an acid-base reaction that forms the stable this compound salt and water.

The chemical equation for the neutralization step is:

CH₃(CH₂)₁₀CH₂OSO₃H + N(CH₂CH₂OH)₃ → [CH₃(CH₂)₁₀CH₂OSO₃]⁻[HN(CH₂CH₂OH)₃]⁺

The final product is typically a viscous, yellow liquid, often supplied in an aqueous solution. atamanchemicals.comcir-safety.org

Process Parameters Influencing Product Purity and Yield

The purity and yield of the final this compound product are highly dependent on the precise control of several process parameters. Optimization of these parameters is crucial for an efficient and cost-effective manufacturing process. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time. The use of continuous sulfation processes, such as those employing falling film reactors, is a common method for industrial production. atamanchemicals.comwindows.net

Below is a table summarizing the key process parameters and their influence on the product:

Process ParameterTypical Range/ValueInfluence on Purity and Yield
Molar Ratio (Sulfating Agent:Lauryl Alcohol) 1.01:1 to 1.05:1A slight excess of the sulfating agent is used to ensure complete conversion of the lauryl alcohol. However, a large excess can lead to the formation of byproducts and decrease purity.
Sulfation Temperature 30-60°CThis reaction is highly exothermic. Maintaining the temperature within this range is critical to prevent degradation of the product and the formation of colored impurities. google.com
Neutralization Temperature 40-50°CThe neutralization reaction is also exothermic. Controlling the temperature prevents hydrolysis of the ester and ensures the stability of the final product. google.com
Reaction Time Varies (Continuous Process)In continuous reactors like falling film reactors, the residence time is short, which helps to minimize byproduct formation.
pH of Final Product 6.0-7.5The pH is controlled by the amount of triethanolamine added. Maintaining the correct pH is essential for the stability of the product, as the sulfate ester links can weaken at a pH below 4. psgraw.com

Raw Material Sourcing and Supply Chain Resilience in Global Markets

The production of this compound relies on a global supply chain for its precursor chemicals. The availability and cost of these raw materials can be influenced by a variety of factors, from geopolitical events to a growing demand for sustainable alternatives.

Geopolitical and Trade Impacts on Precursor Chemical Availability

The primary raw materials for this compound are lauryl alcohol, a sulfating agent (like sulfur trioxide), and triethanolamine. The supply chains for these materials are subject to global market dynamics and geopolitical factors. tvsscs.com

Lauryl Alcohol: This fatty alcohol is primarily derived from vegetable oils, such as coconut oil and palm kernel oil. riddhisiddhichemicals.comv-mr.biz Indonesia and Malaysia are the world's largest producers of palm oil. chemanalyst.com Trade policies, export restrictions, and concerns over labor practices in these countries can significantly impact the global supply and price of lauryl alcohol. chemanalyst.com For example, actions by importing countries to curb palm oil shipments due to concerns about forced labor can lead to supply disruptions. chemanalyst.com

Triethanolamine: This chemical is produced from the reaction of ethylene (B1197577) oxide (a petroleum derivative) with ammonia. wikipedia.orgmakingcosmetics.com The price and availability of ethylene oxide are tied to the volatile petroleum market, which is heavily influenced by geopolitical events in oil-producing regions. Additionally, triethanolamine is subject to import and export controls in some countries due to its potential use in dual-use applications, which can add complexity to its global trade. chemradar.com

Sulfating Agents: Sulfur trioxide is typically produced on-site by burning sulfur. windows.net The global supply of sulfur is generally stable, but can be affected by industrial output in sectors like oil refining, from which it is a byproduct.

Geopolitical tensions, such as trade wars and political instability, can lead to tariffs, sanctions, and logistical disruptions, all of which can increase the cost and reduce the reliability of precursor chemical supply chains. tvsscs.compwc.nl

Development of Sustainable and Bio-based Raw Material Alternatives

In response to consumer demand for greener products and the desire for more resilient supply chains, there is significant research into sustainable and bio-based alternatives for the raw materials used in this compound production. v-mr.biznih.gov

Sustainable Lauryl Alcohol: The focus here is on sustainably sourced palm and coconut oils, certified by organizations like the Roundtable on Sustainable Palm Oil (RSPO). There is also growing interest in developing palm-free alternatives. personalcareinsights.com One such development is NALO, a C12/C14 fatty alcohol produced through a fermentation process, designed as a drop-in replacement for palm-derived ingredients. personalcareinsights.com

Bio-based Triethanolamine: The conventional production of triethanolamine relies on petrochemicals. Research is underway to develop bio-based routes to ethanolamines. One approach involves the fermentation of renewable resources, such as sugars, to produce intermediates like L-serine, which can then be converted to ethanolamine. tudelft.nl Another patented process describes the production of ethanolamines from sugars via a pyrolysis and reductive amination process. google.com

The development of these bio-based alternatives aims to reduce the environmental footprint of surfactants and create more stable and localized supply chains.

Future Directions and Emerging Research Frontiers for Triethanolamine Lauryl Sulfate

Bioremediation and Advanced Degradation Technologies

The environmental fate of surfactants like Triethanolamine (B1662121) lauryl sulfate (B86663) is a critical area of research. While TLS is considered biodegradable, future research is focused on developing more efficient and rapid degradation technologies to mitigate its environmental impact. nbinno.compsgraw.com

Bioremediation strategies are being explored to enhance the natural breakdown of anionic surfactants. This involves the use of specific microorganisms or consortia of bacteria capable of metabolizing these compounds. For instance, research on the biodegradation of Sodium Lauryl Ether Sulfate (SLES), a structurally similar anionic surfactant, has identified bacterial consortia, predominantly from the Pseudomonas genus, that can completely degrade the surfactant within a short timeframe. frontiersin.org Future studies on TLS will likely focus on isolating and optimizing microbial strains that can efficiently break down its molecular structure, potentially through the enzymatic cleavage of the sulfate ester bond. Bioaugmentation, the process of adding these specialized microbes to contaminated soil or water, presents a promising green technology for the remediation of sites affected by surfactant spills. frontiersin.org

Advanced Oxidation Processes (AOPs) represent another frontier for surfactant degradation. Technologies like ozonation and photocatalysis are being investigated for their ability to break down recalcitrant organic molecules. icontrolpollution.comacs.org Ozonation, for example, has been shown to effectively degrade Sodium Dodecyl Sulphate (SDS), achieving significant removal in a relatively short period. icontrolpollution.com Photocatalytic degradation using titanium dioxide (TiO2) as a catalyst is another promising AOP. acs.org The focus of future research will be to optimize these processes for TLS, considering variables like pH, catalyst load, and oxidant dosage to achieve complete mineralization into harmless byproducts such as carbon dioxide, water, and inorganic salts.

Degradation TechnologyDescriptionPotential Application for TLS
Bioremediation Use of microorganisms to break down organic contaminants.Development of TLS-specific bacterial consortia for treating industrial wastewater and contaminated sites.
Advanced Oxidation Chemical treatment processes that generate highly reactive radicals to oxidize pollutants.Application of ozonation or photocatalysis for the rapid degradation of TLS in water treatment facilities.

Nanotechnology Applications and Encapsulation Strategies

Nanotechnology offers novel opportunities to enhance the functionality and application range of Triethanolamine lauryl sulfate. Research in this area is primarily focused on encapsulation for controlled release and the formation of nanoparticles for targeted delivery.

One of the most promising applications is the encapsulation of anionic surfactants like TLS into nanosized capsules. nih.govacs.org Hollow silica (B1680970) nanoparticles with mesoporous shells have been successfully used to encapsulate DOWFAX surfactant molecules, allowing for their slow and controlled release. nih.govacs.org This technology could be adapted for TLS to create "smart" delivery systems for various applications. For example, in agriculture, encapsulated TLS could be used to slowly release herbicides or pesticides, improving their efficacy and reducing the amount needed. nbinno.comnbinno.com In industrial cleaning, it could provide a sustained release of the cleaning agent. The release can be triggered by environmental cues such as temperature or ion exchange, offering a high degree of control. nih.govacs.org

Furthermore, TLS is being investigated for its potential in the creation of nanoparticles for targeted drug delivery . youtube.com Its properties as a surfactant can be harnessed to stabilize emulsions and disperse particles at the nanoscale, which is crucial for developing innovative drug delivery systems with improved efficacy and reduced side effects. youtube.com

Predictive Toxicology Modeling and In Silico Approaches

Moving away from traditional animal testing, future toxicological assessments of this compound will increasingly rely on predictive modeling and in silico approaches. nih.gov These computational methods offer a faster, more cost-effective, and ethical way to evaluate the potential hazards of chemicals.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this domain. nih.gov QSAR studies for anionic surfactants aim to establish a correlation between the molecular structure of a surfactant and its toxicological effects, such as aquatic toxicity. nih.govrsc.org For instance, a QSAR model for predicting the acute toxicity of anionic surfactants to Daphnia magna identified the number of carbon and hydrogen atoms and the octanol-water partition coefficient as key variables. nih.gov By applying such models to TLS, it is possible to predict its median effective concentration (EC50) and other toxicity endpoints without conducting extensive laboratory tests. nih.gov

Coarse-grained molecular dynamics simulations are another in silico approach used to predict the membrane-water partition coefficient, a crucial parameter for assessing the environmental fate and effects of surfactants. rsc.orgrsc.org These simulations can be used to derive QSARs for the acute toxicity of anionic surfactants in various aquatic organisms, further enhancing the predictive capabilities for compounds like TLS. rsc.orgrsc.org The development and refinement of these in silico tools will be instrumental in the future risk assessment of TLS and other surfactants. nih.gov

In Silico ApproachDescriptionApplication for TLS
QSAR Modeling Statistical models that relate the chemical structure of a molecule to its biological activity or toxicity.Predicting the aquatic toxicity of TLS to different species and identifying potential for skin irritation.
Molecular Dynamics Computer simulations that model the physical movements of atoms and molecules.Calculating key environmental parameters like the membrane-water partition coefficient to predict environmental fate.

Integration of Circular Economy Principles in Product Lifecycle

The principles of a circular economy, which emphasize waste reduction and the continual use of resources, are becoming increasingly important in the chemical industry. For this compound, this involves innovations in its production, use, and end-of-life management.

A key focus is the use of renewable and bio-based feedstocks . While traditionally derived from petroleum sources, there is a growing interest in producing the lauryl alcohol component of TLS from plant-based oils. nih.gov This shift towards oleochemical-based surfactants reduces the reliance on fossil fuels and lowers the carbon footprint of the product. nih.gov Furthermore, research into biosurfactants, which are produced by microorganisms, offers a long-term vision for creating surfactants from waste materials, aligning perfectly with circular economy goals. frontiersin.org

Another aspect is the design of formulations that are more easily biodegradable and have a lower environmental impact . This includes modifying the molecular structure of TLS to enhance its biodegradability. youtube.com Additionally, companies are exploring ways to reclaim and reuse fatty alcohols from production waste, further closing the loop in the manufacturing process. decachem.com The lifecycle assessment of TLS, from raw material extraction to disposal, will be crucial in identifying areas for improvement and implementing circular economy strategies effectively.

Interdisciplinary Studies on Surfactant-Biomaterial Interactions

Understanding the interaction of this compound with biological macromolecules is crucial for its application in personal care products, pharmaceuticals, and biomaterials. This is an area of active interdisciplinary research.

Studies have specifically investigated the interaction between TLS and proteins , such as gluten. researchtrend.net Viscometric methods have been used to study the binding of TLS to gluten, revealing that the nature of this interaction is dependent on factors like pH. researchtrend.net Such research is vital for understanding how TLS affects the structure and function of proteins in various formulations.

More broadly, research into surfactant-protein interactions is a field of great interest for various industries, including food, cosmetics, and pharmaceuticals. nih.gov The interaction of surfactants with protein-coated surfaces is also being studied to understand processes like surface modification and cleaning. nih.gov Future interdisciplinary studies on TLS will likely involve a combination of experimental techniques and computational modeling to gain a deeper molecular-level understanding of its interactions with a wider range of biomaterials, including different proteins, polysaccharides, and cell membranes. This knowledge will enable the design of more effective and biocompatible products.

Q & A

Basic: What are the standard synthesis protocols and characterization methods for TEA-LS?

TEA-LS is synthesized via sulfation of lauryl alcohol polyoxyethylene ether followed by neutralization with triethanolamine (TEA). Characterization involves verifying active content (38–42% via titration per ISO 2271/GB/T 5173), unsulfated materials (≤1.0% via ISO 894/GB/T 11989), and residual TEA hydrochloride/sulfate (≤0.5% via GB/T 15963) . Carbon chain distribution and average molecular weight must also be reported, as they influence surfactant behavior in formulations .

Basic: Which analytical methods are recommended for quantifying impurities and purity in TEA-LS?

Key methods include:

  • Active content : Two-phase titration (ISO 2271) .
  • Unsulfated materials : Light petroleum extraction (ISO 894) .
  • Residual TEA salts : Spectrophotometric or chromatographic techniques (HG/T 3268-2002) .
  • Nitrosamines : Limited to 50 μg/kg via EU Regulation (EC) No 1223/2009, requiring GC-MS validation .

Advanced: How can contradictory data on TEA-LS skin irritation potential be resolved?

Studies using the Draize test show TEA-LS has lower primary irritancy indices (PII) than sodium or ammonium lauryl sulfates due to TEA’s buffering effect . However, cytotoxicity assays (e.g., rabbit cornea tests) classify TEA as a non-irritant reference, while sodium lauryl sulfate exhibits corneal damage . Methodological discrepancies arise from test duration (14 vs. 21 days) and tissue specificity (cornea vs. epidermis). Researchers should standardize models (e.g., reconstructed human epidermis) to reconcile data .

Advanced: What methodological considerations apply when formulating TEA-LS with other surfactants?

TEA-LS is often combined with sodium laureth sulfate (SLES) or disodium laureth sulfosuccinate to enhance foam stability and reduce irritation. For emulsions, pre-melt fatty acids (60–70°C) and slowly add aqueous TEA-LS under stirring to prevent phase separation . Compatibility tests (e.g., pH stability, turbidity measurements) are critical, as TEA-LS may destabilize cationic polymers in leave-on products .

Advanced: What environmental fate data exist for TEA-LS?

The Canadian Chemicals Management Plan screening assessment found TEA-LS is not environmentally harmful due to rapid biodegradation and low bioaccumulation potential. However, wastewater treatment plants must monitor sulfate byproducts, and disposal should follow federal guidelines to avoid aquatic toxicity .

Basic: How does TEA-LS function in emulsion polymerization?

TEA-LS acts as a particle size controller and emulsifier in polyvinyl chloride (PVC) polymerization. At 2.5–5% concentration, it reduces interfacial tension, stabilizing monomer droplets. Particle size distribution is monitored via dynamic light scattering, with optimal results at pH 6.5–7.5 .

Advanced: How does TEA-LS stability change under nitrosating conditions?

TEA-LS degrades in nitrosating environments, producing carcinogenic nitrosamines. EU regulations mandate ≤0.5% secondary amines in raw materials and nitrite-free packaging to limit this. Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring is recommended for risk assessment .

Advanced: How do counterions (e.g., TEA vs. sodium) impact surfactant properties?

TEA’s buffering capacity lowers skin irritation compared to sodium lauryl sulfate, but it increases viscosity in formulations. Sodium salts exhibit higher critical micelle concentrations (CMC), enhancing cleansing efficiency, while TEA-LS offers better solubility in acidic pH ranges (4.5–6.0). Researchers must balance irritation profiles and formulation requirements using rheology and CMC studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.